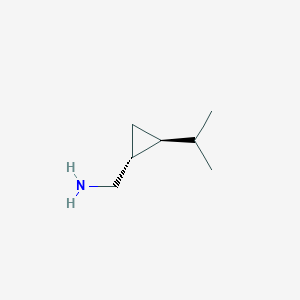

((1R,2S)-2-Isopropylcyclopropyl)methanamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

((1R,2S)-2-Isopropylcyclopropyl)methanamine: is a chiral amine with a cyclopropyl ring substituted with an isopropyl group and a methanamine group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of ((1R,2S)-2-Isopropylcyclopropyl)methanamine typically involves the stereoselective reduction of a precursor compound. One common method is the reductive amination of a cyclopropyl ketone with an amine source under catalytic hydrogenation conditions. The choice of catalyst and reaction conditions can significantly influence the stereoselectivity of the product .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale reductive amination processes. These processes utilize metal catalysts such as platinum or palladium supported on carbon, and the reactions are carried out under high-pressure hydrogenation conditions to ensure high yields and stereoselectivity .

Análisis De Reacciones Químicas

Types of Reactions: ((1R,2S)-2-Isopropylcyclopropyl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can further modify the amine group to form secondary or tertiary amines.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclopropyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and metal catalysts like palladium on carbon (Pd/C).

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes, while reduction can produce secondary or tertiary amines .

Aplicaciones Científicas De Investigación

Chemistry: ((1R,2S)-2-Isopropylcyclopropyl)methanamine is used as a building block in organic synthesis, particularly in the synthesis of chiral compounds and pharmaceuticals. Its unique stereochemistry makes it valuable for creating enantiomerically pure substances .

Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes. It can be used as a ligand in binding studies to understand protein-ligand interactions.

Medicine: The compound has potential therapeutic applications due to its structural similarity to biologically active amines. It is investigated for its potential use in developing new drugs for treating various medical conditions.

Mecanismo De Acción

The mechanism of action of ((1R,2S)-2-Isopropylcyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparación Con Compuestos Similares

(1R,2S)-2-Methylamino-1-phenylpropan-1-ol: A chiral amine with similar stereochemistry but different functional groups.

(1R,2S)-2-Phenylcyclopropanaminium: Another chiral amine with a cyclopropyl ring, used in different applications.

Uniqueness: ((1R,2S)-2-Isopropylcyclopropyl)methanamine is unique due to its specific stereochemistry and the presence of both an isopropyl group and a methanamine group on the cyclopropyl ring. This combination of features makes it particularly valuable in the synthesis of enantiomerically pure compounds and in applications requiring specific stereochemical configurations .

Actividad Biológica

((1R,2S)-2-Isopropylcyclopropyl)methanamine is a cyclopropylamine compound that has garnered attention for its potential biological activities. Cyclopropylamines are known for their diverse pharmacological properties, which include effects on neurotransmitter systems and potential therapeutic applications in various diseases. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential.

Synthesis

The synthesis of this compound typically involves the formation of cyclopropane rings through various organic reactions. Research indicates that cyclopropanes can undergo transformations that enhance their biological activity, such as ring-opening reactions that yield more reactive intermediates . The specific synthetic routes can vary, but they often involve the use of electrophilic reagents to facilitate cyclization and subsequent functionalization.

Cyclopropylamines like this compound interact with various biological targets. Notably, they exhibit significant activity as monoamine oxidase (MAO) inhibitors. MAO inhibitors are crucial in the treatment of depression and anxiety disorders by increasing the levels of neurotransmitters such as serotonin and norepinephrine in the brain .

Additionally, compounds with cyclopropyl moieties have been found to exhibit antimicrobial and antiviral properties. Their unique structural characteristics allow them to interact with enzymes and receptors involved in microbial metabolism and viral replication .

Case Studies

Several studies have investigated the biological effects of cyclopropylamines:

- Antidepressant Activity : A study examining the antidepressant effects of various cyclopropylamines showed that this compound significantly increased serotonin levels in rodent models, indicating its potential as a therapeutic agent for mood disorders .

- Antimicrobial Properties : In vitro assays demonstrated that this compound exhibited notable antimicrobial activity against both gram-positive and gram-negative bacteria. The mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .

- Antiviral Activity : Research on antiviral properties revealed that this compound could inhibit viral replication in cell cultures infected with Chikungunya virus (CHIKV), showcasing its potential as a candidate for antiviral drug development .

Data Table: Summary of Biological Activities

Propiedades

Fórmula molecular |

C7H15N |

|---|---|

Peso molecular |

113.20 g/mol |

Nombre IUPAC |

[(1R,2S)-2-propan-2-ylcyclopropyl]methanamine |

InChI |

InChI=1S/C7H15N/c1-5(2)7-3-6(7)4-8/h5-7H,3-4,8H2,1-2H3/t6-,7-/m0/s1 |

Clave InChI |

CQEXROJAJIAKFV-BQBZGAKWSA-N |

SMILES isomérico |

CC(C)[C@@H]1C[C@H]1CN |

SMILES canónico |

CC(C)C1CC1CN |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.